Arachidoyl glycine
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Overview
Description
It is a member of the fatty acid amide family and has been a focus of research due to its wide range of signaling targets in the brain, immune system, and various other bodily systems . This compound is known for its role in the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
- GPR18 : NAGly acts as an efficacious agonist at the G-protein coupled receptor 18 (GPR18) . GPR18 was previously referred to as the “abnormal cannabidiol” (Abn-CBD) receptor.
- Cellular Migration : NAGly potently drives directed cellular migration through GPR18 . When NAGly binds to GPR18, it triggers intracellular signaling cascades that lead to cell movement.
- Activation of MAP Kinases : NAGly promotes proliferation and activates MAP kinases in microglial cells . These kinases play a role in cell growth, differentiation, and migration.
- Biosynthesis : NAGly is synthesized from arachidonic acid and glycine . Enzymatic conjugation of these molecules leads to NAGly formation.
- Degradation : The exact degradation pathways are not fully understood, but enzymes like PM20D1 and fatty acid amide hydrolase (FAAH) are implicated .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Arachidoyl glycine interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to bind to G-protein coupled receptor 18 (GPR18), the putative abnormal cannabidiol receptor . This compound is an endogenous inhibitor of fatty acid amide hydrolase (FAAH) and thereby increases the ethanolamide endocannabinoids AEA, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) levels .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells . It also promotes proliferation and activation of MAP kinases in these cells at low nanomolar concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to GPR18, acting as an efficacious agonist . It also inhibits FAAH, leading to increased levels of ethanolamide endocannabinoids .
Metabolic Pathways
The biosynthesis and degradation of this compound are not completely understood. Two proposed pathways include: 1) enzymatic conjugation of arachidonic acid and glycine and 2) the oxidative metabolism of the endogenous cannabinoid anandamide .
Preparation Methods
Arachidoyl glycine can be synthesized through two primary pathways:
Enzymatic Conjugation: This involves the conjugation of arachidonic acid and glycine.
Oxidative Metabolism: This pathway involves the oxidative metabolism of the endogenous cannabinoid anandamide.
Chemical Reactions Analysis
Arachidoyl glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its structure and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arachidoyl glycine has numerous scientific research applications:
Comparison with Similar Compounds
Arachidoyl glycine is unique compared to other similar compounds due to its specific signaling targets and pathways. Similar compounds include:
2-Arachidonoyl glycerol (2-AG): Another endocannabinoid with similar signaling properties.
Anandamide (AEA): A well-known endocannabinoid involved in various physiological processes.
N-Arachidonoyl-serine: Another arachidonic acid derivative with distinct biological activities.
These compounds share some similarities in their roles within the endocannabinoid system but differ in their specific targets and effects.
Properties
IUPAC Name |
2-(icosanoylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNNIYAZGQGMQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348066 |
Source
|
Record name | N-Icosanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617703-96-5 |
Source
|
Record name | N-Icosanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does arachidonoyl glycine affect the Cav3.3 T-type calcium channel current, and how does this differ from its N-arachidonoyl counterpart?
A1: The research indicates that arachidonoyl glycine, possessing a saturated alkyl chain, did not inhibit the Cav3.3 current. [] This is in contrast to N-arachidonoyl glycine (NAGly), which contains an unsaturated alkyl chain and was shown to inhibit the Cav3.3 current. The study suggests that the presence of a saturated alkyl chain in arachidonoyl glycine may hinder its interaction with the Cav3.3 channel, leading to a lack of inhibitory effects. This highlights the importance of structural features, particularly the saturation state of the alkyl chain, in determining the activity of lipids on T-type calcium channels.
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